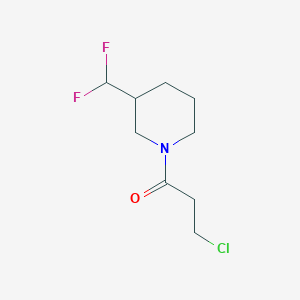

3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO/c10-4-3-8(14)13-5-1-2-7(6-13)9(11)12/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACQQUJLWHCKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCCl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, chemical properties, biological mechanisms, and relevant research findings.

The compound has the following characteristics:

- Molecular Formula : C9H14ClF2NO

- Molecular Weight : 225.66 g/mol

- CAS Number : 2091716-55-9

The structure features a piperidine ring substituted with a difluoromethyl group and a chloro group, which may influence its biological activity by affecting lipophilicity and receptor interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Fluoromethylation : The piperidine ring is fluoromethylated using suitable fluoromethylating agents.

- Chlorination : The resulting intermediate undergoes chlorination to introduce the chloro group.

- Coupling Reaction : Finally, the chlorinated intermediate is coupled with a propanone derivative to yield the final product.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. Research indicates that compounds with similar structures can act as inhibitors or modulators of various biological pathways. For instance, fluorinated derivatives have been shown to enhance binding affinity and selectivity for certain receptors, such as serotonin receptors .

In Vitro Studies

Recent studies have explored the effects of this compound on various biological systems:

- Serotonin Receptor Modulation : Compounds with similar piperidine structures have demonstrated selective binding to serotonin receptors, suggesting potential antidepressant or anxiolytic properties .

Comparative Analysis

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares a core structure with several analogs, differing primarily in substituents on the piperidine ring and the ketone side chain. Key comparisons include:

Key Research Findings

Substituent Effects : Halogenated or fluorinated groups on the piperidine ring significantly alter bioactivity. For example, bromo-substituted pyrimidoindoles show higher potency than chloro analogs .

Synthetic Efficiency : Friedel-Crafts acylation is robust for aromatic ketones but less applicable to aliphatic systems like piperidine, where coupling reagents (e.g., PyBOP) are preferred .

Preparation Methods

Starting Materials

- 3-(Difluoromethyl)piperidine : This intermediate is prepared or procured with the difluoromethyl group installed at the 3-position of the piperidine ring.

- 3-Chloropropan-1-one (3-chloropropionyl chloride or equivalent) : This provides the chloro-substituted propanone moiety.

Synthetic Route

The most common approach involves the nucleophilic substitution of the piperidine nitrogen on a 3-chloropropan-1-one derivative:

- The nitrogen atom of 3-(difluoromethyl)piperidine acts as a nucleophile.

- It attacks the electrophilic carbonyl carbon of 3-chloropropan-1-one or its activated derivative (such as an acid chloride).

- This reaction forms the amide or ketone linkage, yielding this compound.

Reaction Conditions

- Solvent : Polar aprotic solvents such as dichloromethane or tetrahydrofuran are preferred for facilitating nucleophilic substitution.

- Temperature : Mild heating (around 50–80 °C) to promote reaction without decomposition.

- Catalysts/Base : Use of a base (e.g., triethylamine) to neutralize generated acid and drive the reaction forward.

- Time : Reaction times vary from several hours to overnight depending on the scale and reagents.

Detailed Synthetic Procedure Example

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-(Difluoromethyl)piperidine, 3-chloropropionyl chloride, triethylamine, dichloromethane, 0–25 °C | Slowly add 3-chloropropionyl chloride to a stirred solution of 3-(difluoromethyl)piperidine and triethylamine in dichloromethane under cooling to control exotherm. |

| 2 | Stir at room temperature for 4–6 hours | Allow reaction to proceed to completion, monitored by TLC or HPLC. |

| 3 | Work-up: aqueous wash, drying over anhydrous sodium sulfate | Remove inorganic salts and dry organic layer. |

| 4 | Purification by column chromatography or recrystallization | Obtain pure this compound. |

Alternative Synthetic Routes

- Direct alkylation : Reacting 3-(difluoromethyl)piperidine with 3-chloropropan-1-one under basic conditions to achieve substitution at the nitrogen.

- Stepwise synthesis : First preparing 3-chloropropan-1-ol via chlorination of 1,3-propanediol, then oxidation to 3-chloropropan-1-one, followed by coupling with the difluoromethyl piperidine.

- Use of activated intermediates : Employing acid chlorides or anhydrides to improve coupling efficiency.

Research Findings and Optimization

- The choice of solvent and base critically affects yield and purity.

- Controlling temperature during addition of acyl chloride prevents side reactions.

- Purification methods such as silica gel chromatography or crystallization are essential to remove unreacted starting materials and byproducts.

- The difluoromethyl group on the piperidine ring is stable under the reaction conditions, allowing for selective functionalization at the nitrogen.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic acylation | 3-(Difluoromethyl)piperidine + 3-chloropropionyl chloride | Acylation | DCM, triethylamine, 0–25 °C | High selectivity, good yield | Requires acid chloride, moisture sensitive |

| Direct alkylation | 3-(Difluoromethyl)piperidine + 3-chloropropan-1-one | N-alkylation | Basic medium, mild heat | Simpler reagents | Lower yield, possible side reactions |

| Stepwise synthesis via 3-chloropropanol | 1,3-propanediol → 3-chloropropanol → oxidation → coupling | Multi-step | Various | Allows intermediate isolation | More steps, time-consuming |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.